![molecular formula C₆₂H₉₃N₁₃O₁₆ B612700 C-Reactive Protein (CRP) (174-185) CAS No. 160369-86-8](/img/structure/B612700.png)
C-Reactive Protein (CRP) (174-185)
Overview
Description
C-Reactive Protein (CRP) (174-185) is a fragment of the C-Reactive Protein . CRP is an acute-phase protein of hepatic origin that increases following interleukin-6 secretion by macrophages and T cells . It is a cardiovascular risk marker and may promote atherogenesis . The fragment CRP (174-185) shows similar activity by significantly enhancing the tumoricidal activity of human monocytes and alveolar macrophages in vitro .
Synthesis Analysis
CRP (174-185) is a synthetic peptide fragment of CRP . It is used to resolve the function of amino acid sequences and domains within CRP .Molecular Structure Analysis
The molecular formula of CRP (174-185) is C62H93N13O16 . The sequence of this peptide fragment is Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu .Physical And Chemical Properties Analysis
CRP (174-185) is a solid substance with a molecular weight of 1276.48 . It is white to off-white in color . The peptide is stable for 2 years at -80°C and for 1 year at -20°C .Scientific Research Applications
Neonatal Sepsis
C-reactive protein (CRP) is extensively used in diagnosing neonatal sepsis. It is crucial for the humoral response to bacterial invasion, though its synthesis delay affects early detection sensitivity. Improvements in diagnostic accuracy are seen with serial determinations and combining CRP with other markers like interleukins or procalcitonin. CRP is also valuable in treatment response monitoring and guiding antibiotic therapy, with ongoing research to better understand its dynamics in neonates (Hofer et al., 2012).
Electrochemical Detection
Advancements in CRP detection involve the use of DNA aptamers as recognition layers in electrochemical sensors. These sensors exhibit high selectivity and sensitivity, demonstrating potential for accurate and rapid CRP measurement in clinical diagnostics (Jarczewska et al., 2018).
Chronic Inflammatory and Neurodegenerative Diseases
CRP, an acute-phase protein, is associated with chronic inflammation and neurodegenerative diseases such as cardiovascular disease, type 2 diabetes, and Alzheimer’s disease. Its distinct forms, including monomeric CRP (mCRP), have differing functional properties and implications for disease pathogenesis. This emphasizes the potential for CRP in diagnostics and treatment of these conditions (Luan & Yao, 2018).
Cardiovascular Disease
CRP plays diverse roles in cardiovascular diseases. Differentiated by its isoforms, native CRP (nCRP) and mCRP, CRP's functions range from biomarker in infection and inflammation to predictor of cardiovascular incidents. Understanding the structural and functional differences between its isoforms is crucial for future research in cardiovascular pathology (Boncler et al., 2019).
Cerebral Hemorrhage
In cerebral hemorrhage, CRP is a vital mediator and biomarker. High-sensitivity assays for CRP are recommended in ischemic stroke patient risk assessment. Its elevation correlates with outcomes like death and vascular complications, but not with an increased ICH risk, highlighting its predictive value in clinical settings (Di Napoli et al., 2018).
Biology of Disease
CRP, a major component of inflammatory reactions, plays a significant role in innate immunity. Its concentration can rapidly increase in response to tissue injury or infection. Originally seen as an acute-phase marker, its status has evolved to a disease marker, especially in cardiovascular diseases. This review focuses on CRP's role in health and disease, underlining its significance as a therapeutic and research reagent (Ansar & Ghosh, 2013).
Inflammatory Disease Treatment
Recent findings suggest CRP is not just a marker but also a mediator of inflammation. Structural changes in CRP, revealing two conformationally distinct forms with opposite inflammatory properties, have led to therapeutic strategies targeting CRP in inflammatory diseases like atherosclerosis and ischemia/reperfusion injury (Thiele et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODGVWMUDZVVII-FVTMRLMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H93N13O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745603 | |
Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160369-86-8 | |
Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.